4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide
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Overview
Description
4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, a fluorophenyl group, and a furan moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with a fluorophenylmethyl halide under basic conditions.
Attachment of the Furan Moiety: The final step involves the coupling of the intermediate with a furan-2-ylmethylamine derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The furan moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The fluorophenyl and furan groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar compounds to 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide include other quinazolinone derivatives, such as:
- 4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide
- 4-(2-{[(2-bromophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-20-10-3-1-7-17(20)16-32-24-27-21-11-4-2-9-19(21)23(30)28(24)13-5-12-22(29)26-15-18-8-6-14-31-18/h1-4,6-11,14H,5,12-13,15-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHEADPIGHYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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